
イブプロフェン リシン
概要
説明
イブプロフェンリシンは、イブプロフェンとリシンを組み合わせることで生成される化合物です。イブプロフェンは、プロピオン酸から誘導された非ステロイド性抗炎症薬(NSAID)であり、痛みを和らげ、発熱を抑え、炎症を軽減するために広く使用されています。 リシンは必須アミノ酸であり、イブプロフェンの溶解性と吸収を促進し、イブプロフェンリシンはイブプロフェン単独よりも速効性のある製剤となります .
製造方法
合成経路と反応条件
イブプロフェンリシンの合成は、イブプロフェンとリシンの反応によって行われます。このプロセスは通常、イソブチルベンゼンと無水酢酸をフリーデル・クラフツアシル化してイブプロフェンを合成することから始まり、その後、加水分解と脱炭酸反応によってイブプロフェンが生成されます。 次に、イブプロフェンは制御された条件下でリシンと反応させてイブプロフェンリシンを生成します .
工業生産方法
イブプロフェンリシンの工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を行います。このプロセスには、結晶化や濾過などの高度な技術を用いて最終生成物を分離・精製する工程が含まれます。 製造は、化合物の安全性と有効性を確保するために、規制基準に従って行われます .
科学的研究の応用
Synthesis and Properties
Ibuprofen lysine is synthesized by combining ibuprofen with lysine, resulting in a compound that exhibits improved solubility and absorption compared to standard ibuprofen formulations. The synthesis process involves dissolving lysine in purified water and ibuprofen in ethanol, followed by a series of reactions that yield high-purity crystals of ibuprofen lysine . This compound is characterized by its faster onset of action, higher bioavailability, and lower toxicity compared to traditional ibuprofen .
Pain Management
Ibuprofen lysine is primarily used for its analgesic properties. Studies have demonstrated that it provides faster pain relief than standard ibuprofen formulations. A pilot study involving children post-surgery indicated that those treated with ibuprofen lysine exhibited significantly higher plasma concentrations shortly after administration compared to those receiving standard ibuprofen. This rapid absorption correlates with quicker pain relief, making it particularly effective for acute pain management in pediatric settings .
Treatment of Patent Ductus Arteriosus
Ibuprofen lysine has been approved for the treatment of patent ductus arteriosus (PDA) in premature infants. Clinical trials have shown that it is more effective than placebo in reducing the need for rescue therapies such as indomethacin or surgical intervention. In one pivotal trial, 30.9% of infants treated with ibuprofen lysine required rescue therapy compared to 53% in the placebo group . The closure rate of PDA with intravenous ibuprofen lysine was reported at 75.1%, comparable to that of indomethacin .
Gastrointestinal Safety Concerns
While ibuprofen lysine is beneficial for various applications, there are documented adverse effects, particularly gastrointestinal complications. A case report highlighted instances of bowel perforation in a premature infant following treatment with ibuprofen lysine for PDA . This underscores the importance of monitoring gastrointestinal health when administering this medication.
Pharmacokinetics
The pharmacokinetic profile of ibuprofen lysine shows enhanced absorption characteristics. Studies indicate that the absolute bioavailability of ibuprofen increases when administered as a lysine salt compared to its acid form . This property not only facilitates quicker therapeutic effects but also reduces inter-individual variability in drug exposure, which is crucial for effective pain management .
Case Studies and Research Findings
Study | Population | Findings |
---|---|---|
Kyselovic et al., 2020 | Children post-surgery | Ibuprofen lysine resulted in higher plasma concentrations and faster pain relief compared to standard ibuprofen (p = 0.010) |
FDA Trials | Premature infants with PDA | 30.9% required rescue therapy with ibuprofen lysine vs. 53% with placebo (p = 0.005) |
Case Report | Premature infant | Documented bowel perforations following treatment with ibuprofen lysine, highlighting potential gastrointestinal risks |
作用機序
イブプロフェンリシンは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。プロスタグランジンは、痛み、発熱、炎症の仲介物質です。COXを阻害することにより、イブプロフェンリシンはプロスタグランジンの産生を抑制し、痛みを和らげ、発熱を抑え、炎症を軽減します。 リシン成分は、イブプロフェンの溶解性と吸収を高め、作用開始が速くなります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen lysine involves the reaction of ibuprofen with lysine. The process typically starts with the preparation of ibuprofen through the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield ibuprofen. The ibuprofen is then reacted with lysine under controlled conditions to form ibuprofen lysine .
Industrial Production Methods
Industrial production of ibuprofen lysine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and filtration to isolate and purify the final product. The production is carried out in compliance with regulatory standards to ensure the safety and efficacy of the compound .
化学反応の分析
反応の種類
イブプロフェンリシンは、次のようなさまざまな化学反応を起こします。
酸化: イブプロフェンリシンは、酸化されて水酸化誘導体を生成することができます。
還元: 還元反応によって、イブプロフェンリシンは対応するアルコールに変換されます。
一般的な試薬と条件
イブプロフェンリシンの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります。 反応は、通常、所望の結果を得るために、制御された温度とpH条件下で行われます .
生成される主な生成物
イブプロフェンリシンの反応から生成される主な生成物には、水酸化誘導体、アルコール、および置換された芳香族化合物があります。 これらの生成物は、さまざまな薬理学的特性を持ち、さまざまな治療用途に使用することができます .
類似化合物との比較
類似化合物
イブプロフェン: イブプロフェンリシンの親化合物であり、同様の治療目的で使用されますが、吸収が遅いです。
イブプロフェンアルギネート: 溶解性と吸収が向上したイブプロフェンの別の塩形態です。
ケトプロフェン: 異なる薬物動態特性を持つ同様のNSAIDです。
ナプロキセン: 痛みや炎症に用いられる別のNSAIDで、半減期が長い
独自性
イブプロフェンリシンは、イブプロフェン単独と比較して、急速な吸収と速い作用開始が特徴です。リシンの添加によってイブプロフェンの溶解性が高まり、急性疼痛の緩和に効果的です。 そのため、イブプロフェンリシンは、迅速な疼痛管理を必要とする状態に適した選択肢となります .
生物活性
Ibuprofen lysine is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is notable for its unique properties and biological activities, making it an important subject of research in various medical fields. Here, we will explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₉H₃₀N₂O₃
- Molecular Weight : 352.468 g/mol
- CAS Number : 57469-77-9
Ibuprofen lysine primarily functions as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. The IC50 values for COX-1 and COX-2 are approximately 13 μM and 370 μM, respectively . By inhibiting these enzymes, ibuprofen lysine reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
Biological Activities
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Effects on Cancer :
- Impact on Gastrointestinal Health :
- Neuroprotective Effects :
Case Study 1: Bowel Perforation
A premature infant treated with ibuprofen lysine for PDA experienced bowel perforations shortly after administration. Surgical intervention revealed two small intestinal perforations, raising concerns about the gastrointestinal safety profile of ibuprofen lysine in neonates .
Case Study 2: Closure of Patent Ductus Arteriosus
In a clinical study involving 205 infants treated with intravenous ibuprofen lysine for PDA closure, the results showed that 84% had closed ducts by day three. The study concluded that ibuprofen lysine was as effective as indomethacin without significantly compromising renal or mesenteric blood flow .
Research Findings
The following table summarizes key findings from various studies on ibuprofen lysine:
特性
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXIUAEPKVVII-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024433 | |
Record name | Ibuprofen lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57469-77-9 | |
Record name | Ibuprofen lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57469-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen lysine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibuprofen lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-lysine mono[4-isobutyl-α-methylbenzeneacetate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUPROFEN LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。